molecular formula C23H22ClN3O3S B2943251 2-(4-Benzoylbenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1177363-33-5

2-(4-Benzoylbenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No. B2943251
CAS RN: 1177363-33-5
M. Wt: 455.96
InChI Key: SJCIWWLDGRWDCP-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and structural features common in pharmaceutical compounds . It includes a thieno[2,3-c]pyridine core, which is a bicyclic structure containing sulfur and nitrogen . This core is often found in biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, includes a thieno[2,3-c]pyridine core, a benzoylbenzamido group, and a carboxamide group. These groups are common in many biologically active compounds and can form various interactions with biological targets .

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

Research into compounds with similar structural frameworks, such as pyridinethiones, thienopyrimidines, and related heterocyclic compounds, underscores the ongoing interest in developing new synthetic routes and understanding the chemical properties of these molecules. For instance, studies by Youssef et al. (2012) on the bromination and diazo-coupling of pyridinethiones illustrate the versatility of microwave-assisted synthesis in creating isothiazolopyridine, pyridothiazine, and pyridothiazepine compounds with valuable biological activities Youssef, Azab, & Youssef, 2012. These methodologies could potentially be applicable to the synthesis and functionalization of the compound , providing insights into the chemical reactivity and modification possibilities of its structural backbone.

Biological Activities and Potential Pharmaceutical Applications

The biological and pharmacological activities of structurally related compounds have been a focal point of research, indicating potential applications of the specified compound in these areas. For example, the antimicrobial activities of novel thieno[2,3-d]pyrimidine derivatives reported by Kolisnyk et al. (2015) demonstrate the potential of these compounds in addressing bacterial and fungal infections Kolisnyk et al., 2015. Similarly, the exploration of tetrahydrobenzothiophene and related derivatives for their antimicrobial and analgesic properties suggests a broad spectrum of possible biological effects that compounds with the specified chemical structure might exhibit Abu-Hashem, Al-Hussain, & Zaki, 2020.

Future Directions

The future research directions for this compound could include further studies to determine its biological activity, potential uses in medicine, and its physical and chemical properties. Additionally, new synthetic methods could be developed to improve its synthesis .

Mechanism of Action

properties

IUPAC Name

2-[(4-benzoylbenzoyl)amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3S.ClH/c1-26-12-11-17-18(13-26)30-23(19(17)21(24)28)25-22(29)16-9-7-15(8-10-16)20(27)14-5-3-2-4-6-14;/h2-10H,11-13H2,1H3,(H2,24,28)(H,25,29);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJCIWWLDGRWDCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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